methanamine, N-(1-methylethylidene)-
Description
Methanamine, N-(1-methylethylidene)- (IUPAC name: N-(1-methylethylidene)methanamine) is an imine compound with the molecular formula C₄H₉N (molecular weight: 71.12 g/mol) . Structurally, it consists of a methanamine group (–NH–CH₃) bonded to an isopropylidene moiety (–C(CH₃)₂), forming a C=N bond characteristic of imines. Key identifiers include its ChemSpider ID (122352) and CAS Registry Number (6407-34-7) .
The compound is synthesized via condensation reactions between primary amines and ketones. For example, analogous syntheses involve reacting amines with formaldehyde or aldehydes under acidic conditions, followed by purification via column chromatography . Its imine bond length (C=N) is reported as 1.292 Å, consistent with similar imine derivatives .
Properties
CAS No. |
6407-34-7 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
N-methylpropan-2-imine |
InChI |
InChI=1S/C4H9N/c1-4(2)5-3/h1-3H3 |
InChI Key |
GPASKFIFXOCRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-(1-methylethylidene)- can be synthesized through various methods. One common method involves the reaction of methanamine with acetone under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of methanamine, N-(1-methylethylidene)- typically involves the use of large-scale reactors where methanamine and acetone are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield primary amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
Methanamine, N-(1-methylethylidene)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanamine, N-(1-methylethylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bond Characteristics
Table 1: Structural and Bond Comparisons
Key Observations :
- The C=N bond length in methanamine, N-(1-methylethylidene)- (1.292 Å ) is slightly longer than in aromatic imines (e.g., 1.264–1.286 Å), likely due to reduced electron delocalization from the aliphatic isopropylidene group .
- Schiff bases with aromatic substituents (e.g., salicylaldehyde derivatives) exhibit shorter C=N bonds, enhancing stability for coordination chemistry .
Physical and Chemical Properties
Table 2: Physical Property Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
